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molecular formula C9H7Cl2N3S B2935806 4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole CAS No. 312303-66-5

4-(3,4-Dichlorophenyl)-2-hydrazinylthiazole

Cat. No. B2935806
M. Wt: 260.14
InChI Key: QODYBSUBPQGRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08257931B2

Procedure details

A solution of a thiosemicarbazide (10 mmol, 0.91 g) and 3,4-dichlorophenylacetyl bromide (10 mmol, 2.68 g) in dioxane (20 mL) was stirred at room temperature for 16 h. The precipitate of hydrobromide salt was filtered and washed with dioxane (3×10 mL) basified with 2N Na2CO3 (20 mL). The product was filtered, washed with water and dried (2.08 g, 80%). The product was generally satisfactory for further reaction. 1H NMR (400 MHz) δ 8.67 (s, 1H, NH), 8.00 (d, J=1.6 Hz, 1H), 7.76 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.31 (s), 1H MS+(APCI), 259.68, (M+1; calcd 258.97 (M+)
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
3,4-dichlorophenylacetyl bromide
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[Cl:6][C:7]1[CH:8]=[C:9]([CH2:14][C:15](Br)=O)[CH:10]=[CH:11][C:12]=1[Cl:13]>O1CCOCC1>[Cl:6][C:7]1[CH:8]=[C:9]([C:14]2[N:5]=[C:3]([NH:2][NH2:1])[S:4][CH:15]=2)[CH:10]=[CH:11][C:12]=1[Cl:13]

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
NNC(=S)N
Name
3,4-dichlorophenylacetyl bromide
Quantity
2.68 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate of hydrobromide salt was filtered
WASH
Type
WASH
Details
washed with dioxane (3×10 mL)
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (2.08 g, 80%)
CUSTOM
Type
CUSTOM
Details
The product was generally satisfactory for further reaction

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C=1N=C(SC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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